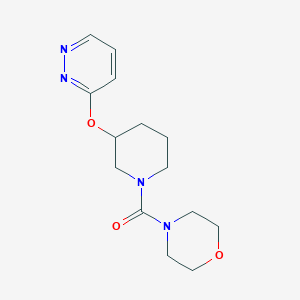
Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound with the molecular formula C14H20N4O3 and a molecular weight of 292.339 g/mol . This compound has garnered attention due to its potential therapeutic applications, particularly as a novel autophagy inducer.
Preparation Methods
The synthesis of Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the morpholino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in inducing autophagy, a process crucial for cellular homeostasis.
Medicine: Potential therapeutic applications include its use as an anticancer agent due to its ability to induce autophagy.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects involves the induction of autophagy. This process is regulated by various molecular targets and pathways, including the inhibition of mTOR (mechanistic target of rapamycin) and activation of AMPK (AMP-activated protein kinase) pathways.
Comparison with Similar Compounds
Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds such as:
Morpholino Anti-sense oligos: These are used in gene knockdown studies and have a different mechanism of action compared to the compound .
Pyridazinone derivatives: These compounds also exhibit diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structure and its potential as a novel autophagy inducer, which sets it apart from other similar compounds.
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-2-3-12(11-18)21-13-4-1-5-15-16-13/h1,4-5,12H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXWFLGSLAMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)
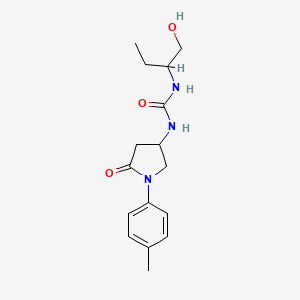
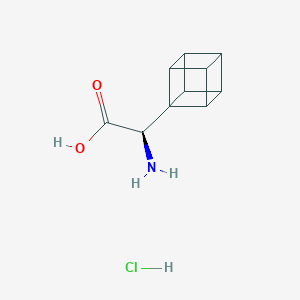
![2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide](/img/structure/B2455749.png)
![(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine](/img/structure/B2455751.png)
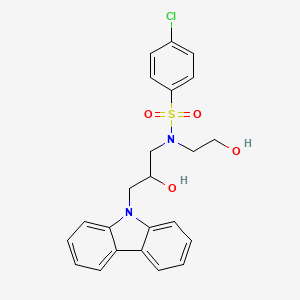
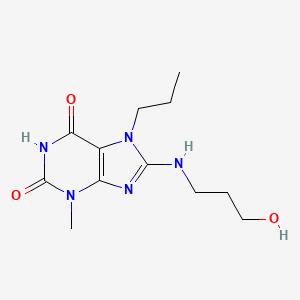
![methyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2455757.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2455758.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455760.png)
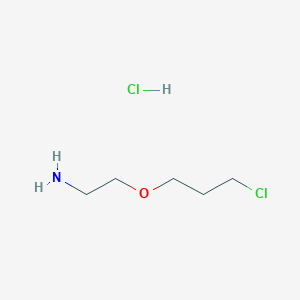
![(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide](/img/structure/B2455763.png)
![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
![1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2455765.png)
